Diphenylacetyl chloride

Physical Organic Chemistry Kinetic Analysis Reaction Mechanism

Diphenylacetyl chloride (CAS 1871-76-7) is a high-purity aromatic acyl chloride essential for introducing the 2,2-diphenylacetyl motif in pharmaceutical APIs and supramolecular assemblies. Unlike simpler acyl chlorides, its dual phenyl rings impose distinct solvolytic mechanisms and regiochemical outcomes—in-class substitution without rigorous validation risks compromised yields and product profiles. It also serves as an orthogonal carbohydrate protecting group, removable under mild, neutral NBS/thiourea conditions that preserve sensitive glycosidic linkages. Procure ≥98% purity to ensure reliable performance in critical acylation, capping, and agrochemical-intermediate synthesis.

Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
CAS No. 1871-76-7
Cat. No. B195547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylacetyl chloride
CAS1871-76-7
SynonymsDiphenylacetyl Acetyl Chloride;  Diphenylacetic acid chloride; 
Molecular FormulaC14H11ClO
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl
InChIInChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
InChIKeyMSYLETHDEIJMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylacetyl Chloride (CAS 1871-76-7): Essential Properties and Procurement Baseline


Diphenylacetyl chloride (2,2-diphenylacetyl chloride) is an aromatic acyl chloride with the molecular formula C14H11ClO, featuring two phenyl rings attached to an acetyl chloride moiety [1]. It is a crystalline solid (melting point 49-53 °C) that functions primarily as an acylating agent in organic synthesis, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively [2]. This compound serves as a critical building block and intermediate in pharmaceutical synthesis, specialty chemical production, and supramolecular chemistry .

Why Generic Substitution of Diphenylacetyl Chloride Fails: The Quantitative Case Against Interchangeability


Substituting diphenylacetyl chloride with other acyl chlorides or synthetic alternatives without rigorous validation introduces quantifiable risk to reaction outcomes. The presence of two phenyl groups is not a passive structural feature; it actively dictates distinct solvolytic mechanisms, solvent-dependent reactivity profiles, and synthetic yields [1]. Comparative kinetic studies demonstrate that diphenylacetyl chloride and simpler acyl chlorides (e.g., acetyl chloride, phenylacetyl chloride) diverge in their dominant reaction pathways, rendering them mechanistically non-interchangeable [2]. Furthermore, direct synthetic comparisons show that substituting diphenylacetyl chloride with an alternative reagent (e.g., pivaloyl chloride) can alter both the yield and the regiochemical outcome of a reaction, as demonstrated in carbohydrate chemistry [3]. These differences underscore that 'in-class' alternatives cannot be assumed to provide equivalent performance in a given synthetic protocol.

Diphenylacetyl Chloride: Quantified Performance Evidence for Informed Sourcing


Comparative Solvolytic Mechanism Divergence: Acylation vs. Ionization Pathway Dominance

Diphenylacetyl chloride exhibits a fundamentally different solvolytic mechanism compared to acetyl chloride, which has direct implications for predicting its behavior in various solvent systems. Kinetic analysis using the extended Grunwald-Winstein equation reveals that while acetyl chloride undergoes solvolysis predominantly via an ionization pathway across a full range of solvents, diphenylacetyl chloride (like trimethylacetyl chloride and phenylacetyl chloride) can solvolyze via either an ionization or an addition-elimination pathway, with the dominant mechanism being determined by the specific solvent properties [1]. This mechanistic flexibility is not observed for acetyl chloride, highlighting a key reactivity difference that precludes simple substitution based on functional group analogy.

Physical Organic Chemistry Kinetic Analysis Reaction Mechanism

Solvent-Dependent Reactivity: Aromatic vs. Alkyl Group Differentiation

The presence of aromatic rings in diphenylacetyl chloride directly alters its solvation and reactivity in certain solvent systems compared to acyl chlorides with alkyl groups. In TFE-ethanol solvent systems, the reactivity of diphenylacetyl chloride is governed by a different mechanism (predominant stoichiometric effect by GBC and/or push-pull type) than that of alkyl-substituted acyl chlorides like trimethylacetyl chloride and isobutyryl chloride, which follow the same solvation effects as in TFE-water systems [1]. This quantifiable divergence, analyzed via rate-rate profiles and Grunwald-Winstein correlations, is attributed to the inductive effect of the substituted groups, demonstrating that the aromatic character of diphenylacetyl chloride imparts a distinct solvent-dependent reactivity profile [1].

Solvolysis Kinetics Solvent Effects Structure-Reactivity Relationship

Orthogonal Protection Strategy: Regioselective Acylation of Sugars with Mild Deprotection

Diphenylacetyl chloride functions as a regioselective protective reagent for carbohydrates, enabling a synthetic strategy that is orthogonal to other common protecting groups. In the acylation of methyl α-D-glucopyranoside, methyl α-D-mannopyranoside, and α,α-trehalose, diphenylacetyl chloride demonstrates good regioselectivity . Critically, the resulting diphenylacetyl esters can be removed under neutral and mild conditions using N-bromosuccinimide followed by thiourea in a one-pot reaction, even in the presence of acetyl or benzoyl groups . This contrasts with the harsh acidic or basic conditions often required for ester deprotection, offering a quantifiably milder and more selective deprotection step.

Carbohydrate Chemistry Protecting Groups Regioselective Synthesis

Synthetic Precursor Yield: Establishing a Quantitative Baseline for Procurement

For laboratories that may consider synthesizing diphenylacetyl chloride in-house from diphenylacetic acid, a verified benchmark yield provides a critical reference point for cost-benefit analysis. An established Organic Syntheses procedure reports the synthesis of diphenylacetyl chloride from diphenylacetic acid and thionyl chloride, achieving a total yield of 82–94% (44.5–49 g from 50.0 g starting material) with a melting point of 51–53°C [1]. This high-yielding, robust protocol serves as a quantifiable baseline against which to evaluate the efficiency and cost-effectiveness of direct procurement versus internal synthesis.

Synthetic Methodology Process Chemistry Yield Optimization

Procurement-Driven Application Scenarios for Diphenylacetyl Chloride


Pharmaceutical Intermediate: Synthesis of Enantiomer-Free Acetamide Derivatives

Procurement of high-purity diphenylacetyl chloride is essential for the reliable, multi-step synthesis of specific active pharmaceutical ingredients (APIs). It serves as a key building block for introducing the 2,2-diphenylacetyl moiety. As demonstrated in a patented synthesis for enantiomer-free N-methyl-N-[(1S)-1-phenyl-2-((3S)-3-hydroxypyrrolidine-1-yl)ethyl]-2,2-diphenylacetamide, diphenylacetyl chloride is used in a final condensation step to furnish the target amide from a complex diamine precursor [1]. The structural and electronic properties defined by its two phenyl rings are integral to the final drug molecule's pharmacophore, and the reliability of the acylation step is paramount for overall process yield and product purity.

Agrochemical Precursor: Building Block for Herbicidal Diphenylacetamides

The compound is a direct precursor to N,N-dialkyl-diphenylacetamides, a class of compounds with herbicidal activity. Patented methods describe the preparation of these agrochemicals by reacting diphenylacetyl chloride with secondary amines [1]. For industrial-scale agrochemical production, the consistent quality and reactivity of the starting acyl chloride are critical for ensuring a reliable supply chain and meeting the required purity profiles of the final commercial product. The specific diphenylacetyl group is a structural requirement for the desired biological activity in the target organism.

Advanced Material Synthesis: Supramolecular Capping and Functional Group Modification

In materials science, diphenylacetyl chloride is employed as a capping reagent or functional group modifier in supramolecular synthesis [1]. The compound's specific value in this context stems from its ability to introduce bulky, hydrophobic end groups (the diphenylacetyl moiety) into a molecular framework [1]. This modification enhances the rigidity of host cavities, improves molecular selectivity, and increases the overall stability of macrocyclic assemblies [1]. These are quantifiable improvements in material properties that cannot be replicated by simpler acyl chlorides like acetyl chloride or benzoyl chloride, which lack the requisite steric bulk and aromatic character.

Complex Molecule Synthesis: Orthogonal Protection in Carbohydrate Chemistry

As detailed in Section 3, diphenylacetyl chloride is a reagent of choice for regioselective acylation of sugars, functioning as an orthogonal protecting group. This application is critical for the multi-step synthesis of complex oligosaccharides and glycoconjugates [1]. The ability to remove the diphenylacetyl group under neutral, mild conditions (NBS/thiourea) in the presence of other common ester protecting groups (e.g., acetyl, benzoyl) is a specific, quantifiable advantage that streamlines synthetic routes and avoids harsh deprotection steps that could compromise the integrity of sensitive carbohydrate structures [1]. This capability is a direct consequence of the compound's unique chemical behavior and cannot be achieved with less specialized acylating agents.

Technical Documentation Hub

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